Home > Products > Screening Compounds P134311 > d-Lysergic acid dimethylamide
d-Lysergic acid dimethylamide - 4238-84-0

d-Lysergic acid dimethylamide

Catalog Number: EVT-265810
CAS Number: 4238-84-0
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
d-Lysergic acid dimethylamide is discontinued (DEA controlled susbtance).
Overview

d-Lysergic acid dimethylamide, commonly known as lysergic acid dimethylamide or d-lysergamide, is a semi-synthetic compound derived from lysergic acid, which is an alkaloid obtained from the ergot fungus. This compound is structurally related to lysergic acid diethylamide (LSD) and is known for its psychoactive properties. Although less studied than LSD, d-lysergic acid dimethylamide has garnered interest for its potential therapeutic applications and its role in understanding the mechanisms of psychedelics.

Source: The primary source of d-lysergic acid dimethylamide is the ergot alkaloids, particularly those produced by fungi of the genus Claviceps, which grow on rye and other grains.

Classification: d-Lysergic acid dimethylamide is classified as a serotonergic psychedelic, meaning it primarily interacts with serotonin receptors in the brain, leading to altered states of consciousness and perception.

Synthesis Analysis

The synthesis of d-lysergic acid dimethylamide can be approached through several methods:

  1. Chemical Synthesis: Traditional synthetic routes involve multi-step processes starting from lysergic acid. One notable method includes:
    • Conversion of lysergic acid to its corresponding amide using dimethylamine.
    • This process typically involves protecting groups and various reagents to facilitate the formation of the amide bond while maintaining the integrity of the lysergic structure .
  2. Biological Synthesis: Recent advances have explored the biosynthetic pathways in yeast, specifically Saccharomyces cerevisiae. Researchers have successfully reconstituted the biosynthetic pathway for d-lysergic acid, demonstrating a proof-of-concept for producing this compound biologically. This method could potentially simplify production and enhance yield compared to traditional chemical synthesis .
Molecular Structure Analysis

The molecular structure of d-lysergic acid dimethylamide can be described as follows:

  • Molecular Formula: C17_{17}H22_{22}N2_2O2_2
  • Molecular Weight: 286.37 g/mol
  • Structural Features:
    • It contains a tetracyclic structure typical of ergoline derivatives.
    • The presence of two methyl groups attached to the nitrogen atom distinguishes it from other lysergic acid derivatives like LSD.
Chemical Reactions Analysis

d-Lysergic acid dimethylamide undergoes various chemical reactions typical for amides and alkaloids:

  1. Hydrolysis: Under acidic or basic conditions, d-lysergic acid dimethylamide can hydrolyze back to lysergic acid and dimethylamine.
  2. Methylation Reactions: The nitrogen atom can participate in further methylation reactions, leading to derivatives with varied psychoactive properties .
  3. Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially altering its pharmacological profile.
Mechanism of Action

The mechanism of action of d-lysergic acid dimethylamide primarily involves interaction with serotonin receptors, particularly the 5-HT2A_2A receptor subtype. This interaction leads to:

  • Altered Neurotransmission: Activation of these receptors results in enhanced neurotransmitter release, particularly serotonin and dopamine, contributing to its psychoactive effects.
  • Cognitive and Perceptual Changes: Users often report vivid visual hallucinations, altered sense of time, and profound introspective experiences due to these receptor interactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Odor: Odorless.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis in aqueous environments.

Relevant Data

Physical properties such as melting point and solubility are crucial for practical applications but are often not well-documented in literature for this specific compound.

Applications

d-Lysergic acid dimethylamide has several scientific applications:

  1. Psychoactive Research: It serves as a model compound for studying the effects of psychedelics on human consciousness and neurological pathways.
  2. Therapeutics Development: There is ongoing research into its potential therapeutic uses for mental health disorders such as depression, anxiety, and post-traumatic stress disorder.
  3. Neuropharmacology Studies: Its unique properties make it valuable in exploring serotonin receptor dynamics and their implications in various psychological conditions .
Historical Context and Synthetic Evolution

Emergence in Ergot Alkaloid Derivative Research

d-Lysergic acid dimethylamide (LSD-DM) represents a structural analog within the broader family of ergot alkaloids—indole-derived compounds biosynthetically originating from L-tryptophan and produced by the fungus Claviceps purpurea. Ergot alkaloids have been documented since antiquity, with historical records noting their dual role as both toxins (causing ergotism epidemics) and medicinal agents (e.g., obstetrical applications) [3]. The core lysergic acid structure—a tetracyclic ergoline ring system with two chiral centers (C5 and C8)—serves as the foundational scaffold for semisynthetic derivatives like LSD-DM [3] [6].

Lysergic acid’s significance stems from its status as a "privileged scaffold," enabling extensive structural modifications to yield pharmacologically diverse analogs. d-Lysergic acid diethylamide (LSD) was the first semisynthetic derivative discovered by Albert Hofmann in 1938 during systematic exploration of lysergic acid amides [1] [2]. LSD-DM followed as a dimethylated variant, differing only in its N,N-dimethylamide moiety instead of LSD’s diethylamide group. This modification exemplifies targeted structure-activity relationship (SAR) studies prevalent in mid-20th-century psychedelic chemistry research, where alkyl chain length was varied to modulate receptor binding kinetics and metabolic stability [6].

Table 1: Key Ergot Alkaloids and Semisynthetic Derivatives

CompoundCore StructureR-Group ModificationDiscovery Context
Lysergic acidErgolineCarboxylic acid (C8)Natural ergot alkaloid
LSD (Diethylamide)Ergoline-N(C₂H₅)₂Hofmann (1938)
LSD-DM (Dimethylamide)Ergoline-N(CH₃)₂SAR optimization of LSD
ErgometrineErgoline-NHCH(CH₂OH)CH₃Natural uterotonic

Methodological Progression in Tryptamine Analog Synthesis

The synthesis of LSD-DM mirrors strategies developed for lysergic acid derivatives, emphasizing stereocontrol and functional group compatibility. Three dominant methodologies have evolved:

  • Total Synthesis via Classical Intermediates: Early routes relied on multistep linear syntheses. Hendrickson’s approach (2004) used pyridine dicarboxylate 395 as a starting material, undergoing Suzuki coupling with indole boronic acid 396 to construct the ergoline skeleton. However, reproducibility issues plagued this method, particularly in the aldol cyclization step to form intermediate 400 [6].
  • Chiral-Pool and Auxiliary-Based Synthesis: Fukuyama’s asymmetric syntheses leveraged chiral auxiliaries (e.g., Evans oxazolidinones) and enzymatic desymmetrization. In one route, lipase-mediated resolution of diol 421 established chirality prior to a Pd-catalyzed Heck cyclization to form the C-ring of ergoline 423 [6].
  • Domino and Cascade Reactions: Modern approaches prioritize convergence. Fujii and Ohno’s Pd-catalyzed domino cyclization of amino-allene 102 streamlined tetracyclic core formation, achieving formal synthesis of (+)-lysergic acid in fewer steps [6]. Jia’s ring-closing metathesis (RCM) of diene 447 using Grubbs II catalyst exemplified late-stage D-ring formation, though γ-arylation challenges necessitated LiTMP-mediated isomerization [6].

For LSD-DM synthesis, lysergic acid remains the preferred starting material. The dimethylamide is installed via:

  • Activation: Conversion to acyl chloride (e.g., using oxalyl chloride or Ghosez’s reagent 412) [6].
  • Nucleophilic Displacement: Reaction with dimethylamine.Critical considerations include epimerization at C8 and purification to remove isolysergic acid byproducts.

Table 2: Key Methodological Advances in Ergot Alkaloid Synthesis

Synthetic StrategyKey IntermediateInnovationLimitations
Hendrickson (2004)Pyridine diester 397Suzuki coupling for indole incorporationIrreproducible cyclization
Fukuyama (RCM/Heck)Diene 431Ring-closing metathesis for D-ringCompeting 7-membered ring formation
Fujii/Ohno (Pd-domino)Amino-allene 102Single-step tetracyclizationDiastereoselectivity control
Jia (γ-arylation)Aldehyde 445Wittig/aldol sequence for chain extensionRequires LiTMP isomerization

Intellectual Property Landscapes in Psychedelic Analog Development

Patent strategies for psychedelic analogs historically navigated regulatory ambiguities. Sandoz Pharmaceuticals initially held patents for LSD (Delysid®) in the 1940s–1950s, positioning it as a psychotherapeutic agent [1]. However, the 1968 U.S. classification of LSD as Schedule I (later adopted UN-wide in 1971) terminated medical development and voided existing use patents [1] [2]. This restricted later analogs like LSD-DM to non-therapeutic claims:

  • Manufacturing Processes: Patents covering stereoselective synthesis (e.g., Fukuyama’s aziridine alkylation to form tricycle 439 [6]).
  • Analytical Methods: Chromatographic purification techniques isolating LSD-DM from ergot impurities.
  • Non-Medical Applications: Radiolabeled versions for neuroimaging research [6].

The 21st-century "psychedelic renaissance" has shifted IP paradigms. With the 2024 FDA designation of LSD (MM120) as a breakthrough therapy for anxiety, new analogs face bifurcated strategies:

  • Composition-of-Matter Claims: Difficult for simple dimethylamide modifications due to prior art (e.g., Hofmann’s ergot derivatives).
  • Use Patents: Focus on novel indications (e.g., neuroplasticity enhancement) or formulations mitigating instability issues inherent to lysergamides.
  • Prodrug Approaches: Claims covering metabolically stable precursors (e.g., N-acetyl-LSD) that convert in vivo to active dimethylamide [6].

Table 3: Intellectual Property Milestones for Lysergamide Derivatives

EraRegulatory ContextPatent FocusExample Claim Scope
1940s–1960sUnscheduled; Sandoz medical useTherapeutic methods (e.g., alcoholism)LSD for psychiatric therapy
1970s–2000sSchedule I (global)Synthesis/analytics onlyChromatographic purification of LSD-DM
2020s–presentFDA breakthrough designationsFormulations & new indicationsLSD-DM for treatment-resistant depression

The synthesis of LSD-DM remains embedded in the broader trajectory of ergot alkaloid chemistry—balancing methodological innovation against evolving legal and intellectual property frameworks. As stereoselective catalysis and biosynthetic engineering advance, new pathways for structurally refined analogs may emerge, though their patentability will hinge on demonstrable therapeutic differentiation.

Properties

CAS Number

4238-84-0

Product Name

d-Lysergic acid dimethylamide

IUPAC Name

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1

InChI Key

FWHSERNVTGTIJE-MLGOLLRUSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Solubility

Soluble in DMSO

Synonyms

(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
DAM-57
N,N-dimethyllysergamide

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.